4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
Overview
Description
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . It can be used to test for Sanfilippo B Syndrome . The CAS Number is 80265-04-9 .
Molecular Structure Analysis
The molecular weight of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is 379.36 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is used as a fluorogenic substrate in assays of N-Acetyl-a-D-glucosaminidase . The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
The physical form of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is solid . It is soluble in DMSO . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Fluorogenic Substrate for Assays of N-Acetyl-a-D-glucosaminidase
This compound is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . It is used in enzymatic assays where the fluorescence of 4-methylumbelliferone (4-MU), which is released upon enzymatic cleavage by β-hexosaminidases, can be used to quantify β-hexosaminidase activity .
Diagnosis of Sanfilippo B Syndrome
The compound can be used to test for Sanfilippo B Syndrome . This is a genetic disorder characterized by the body’s inability to properly break down long chains of sugar molecules called glycosaminoglycans. The test involves measuring the activity of the enzyme N-acetyl-a-D-glucosaminidase in the patient’s cells or tissues .
Hexosaminidase Assays
The compound is used in hexosaminidase assays . Hexosaminidases are lysosomal enzymes that remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues from a number of glycoconjugates .
Diagnosis of GM2 Gangliosidoses
The compound has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with GM2 gangliosidoses such as Tay-Sachs disease . These are genetic disorders that result from deficiencies in β-hexosaminidase .
Structure-Function Studies of Enzymes
The compound is used in detailed structure-function studies aimed at elucidating the enzymatic mechanism . This helps in understanding how the enzyme functions at a molecular level .
Characterization of Enzyme Variants
The compound is used to characterize newly described enzyme variants from other organisms . This helps in understanding the diversity and evolution of enzymes .
High-Throughput Screening for Enzyme Inhibitors
Recent developments have enabled high-throughput screening for enzyme inhibitors . The compound can be used in these screenings to identify potential inhibitors of N-acetyl-a-D-glucosaminidase .
Study of Inflammatory Diseases
Aberrant hexosaminidase levels have been found to be associated with a variety of inflammatory diseases . The compound can be used in research to understand the role of hexosaminidases in these diseases .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is N-Acetyl-a-D-glucosaminidase . This enzyme is involved in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.
Mode of Action
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside acts as a fluorogenic substrate for N-Acetyl-a-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, it releases 4-methylumbelliferone (4-MU) , a compound that fluoresces under specific conditions. This fluorescence can be used to quantify the activity of the enzyme .
Biochemical Pathways
The compound is involved in the pathway of glycosaminoglycan degradation . The enzyme N-Acetyl-a-D-glucosaminidase, which the compound targets, plays a crucial role in this pathway by removing terminal β-glycosidically bound N-acetylglucosamine residues .
Pharmacokinetics
It is known that the compound iswater-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The enzymatic cleavage of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside by N-Acetyl-a-D-glucosaminidase results in the release of 4-MU, which fluoresces under specific conditions . This fluorescence can be used to quantify the activity of the enzyme, providing a measure of the compound’s action .
Action Environment
The action of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is influenced by environmental factors such as pH. The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-FGTAOJJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559199 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
CAS RN |
80265-04-9 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside work as a substrate for NAG, and what are the downstream effects?
A1: 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside acts as a synthetic substrate for NAG. Upon enzymatic cleavage by NAG, the compound releases 4-methylumbelliferone [, , ]. 4-Methylumbelliferone is fluorescent, allowing for sensitive detection and quantification of NAG activity. This property makes the compound highly valuable for studying NAG activity in various biological samples and for diagnosing enzyme deficiencies like Mucopolysaccharidosis type IIIB (MPS IIIB) [].
Q2: What are the advantages of using 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside for measuring NAG activity compared to other methods?
A2: This compound offers several advantages:
- Sensitivity: The fluorogenic assay is significantly more sensitive than traditional colorimetric methods, enabling the detection of even low levels of NAG activity [, ].
- Ease of use: The assay protocol is simpler and faster, particularly the one-step cell assay that eliminates the need for cell disruption and protein normalization [].
- Versatility: The compound can be used with various biological samples, including cultured cells, tissues, and biological fluids, making it suitable for diverse research applications [, ].
Q3: Can 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside be used for high-throughput screening?
A3: Yes, the one-step cell assay using 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside is highly amenable to high-throughput screening []. Its 96-well plate format, coupled with the speed and sensitivity of the assay, makes it ideal for screening large chemical libraries to identify potential modulators of NAG expression, folding, or activity. This application is particularly valuable for drug discovery efforts targeting lysosomal storage disorders like MPS IIIB.
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